molecular formula C17H18BrNO B244771 N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

Katalognummer B244771
Molekulargewicht: 332.2 g/mol
InChI-Schlüssel: FAFFVEQGLWSZRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide is a chemical compound that belongs to the class of amide derivatives. It is commonly referred to as BDMC, and its molecular formula is C17H18BrNO. BDMC has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.

Wirkmechanismus

The mechanism of action of BDMC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. BDMC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development. By inhibiting HDACs, BDMC can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDMC has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. BDMC has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, BDMC has been reported to modulate the expression of various genes involved in cancer development and progression.

Vorteile Und Einschränkungen Für Laborexperimente

BDMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BDMC has also been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. However, BDMC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, BDMC has poor bioavailability, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for BDMC research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. BDMC has been found to enhance the efficacy of certain chemotherapy drugs, indicating its potential as a complementary therapeutic agent. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of BDMC and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide is a chemical compound that has shown promising results in scientific research, particularly in the field of cancer research. Its anti-proliferative and pro-apoptotic effects make it a potential therapeutic agent for cancer treatment. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesemethoden

The synthesis of BDMC involves the reaction of 4-bromo-2,6-dimethylbenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure BDMC.

Wissenschaftliche Forschungsanwendungen

BDMC has shown promising results in various scientific research studies, particularly in the field of cancer research. It has been reported to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. BDMC has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, BDMC has been reported to inhibit the growth of tumors in animal models, indicating its potential as a therapeutic agent for cancer treatment.

Eigenschaften

Molekularformel

C17H18BrNO

Molekulargewicht

332.2 g/mol

IUPAC-Name

N-(4-bromo-2,6-dimethylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H18BrNO/c1-10-5-11(2)7-14(6-10)17(20)19-16-12(3)8-15(18)9-13(16)4/h5-9H,1-4H3,(H,19,20)

InChI-Schlüssel

FAFFVEQGLWSZRI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.